Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate
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Overview
Description
Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate is a complex organic compound used primarily in scientific research This compound is known for its unique structure, which includes a naphthalene ring, a sulfonamide group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate involves multiple steps. The process typically starts with the sulfonation of naphthalene to form naphthalene-8-sulfonic acid. This intermediate is then subjected to a series of reactions, including nitration, reduction, and substitution, to introduce the desired functional groups. The final step involves the formation of the hydrochloride salt and the addition of water to form the hydrate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization and recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrolidine ring may enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1-sulfonamide
- Naphthalene-2-sulfonamide
- Benzylsulfonamide derivatives
Uniqueness
Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
63766-34-7 |
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Molecular Formula |
C23H31ClN2O3S |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-N-methyl-8-pyrrolidin-1-ium-1-yl-5,6,7,8-tetrahydronaphthalene-1-sulfonamide;chloride |
InChI |
InChI=1S/C23H30N2O3S.ClH/c1-24(17-18-9-4-3-5-10-18)29(26,27)22-14-13-21(28-2)19-11-8-12-20(23(19)22)25-15-6-7-16-25;/h3-5,9-10,13-14,20H,6-8,11-12,15-17H2,1-2H3;1H |
InChI Key |
SJZFRABFXYEAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=C3C(CCCC3=C(C=C2)OC)[NH+]4CCCC4.[Cl-] |
Origin of Product |
United States |
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